14-Methyl Prostaglandin E1

CAS No.: 41692-11-9

Cat. No.: VC17983391

Molecular Formula: C21H36O5

Molecular Weight: 368.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 41692-11-9 |

|---|---|

| Molecular Formula | C21H36O5 |

| Molecular Weight | 368.5 g/mol |

| IUPAC Name | 7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-2-methyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid |

| Standard InChI | InChI=1S/C21H36O5/c1-3-4-7-11-18(22)15(2)13-17-16(19(23)14-20(17)24)10-8-5-6-9-12-21(25)26/h13,16-18,20,22,24H,3-12,14H2,1-2H3,(H,25,26)/b15-13+/t16-,17-,18+,20-/m1/s1 |

| Standard InChI Key | OZMYPGMSQVIWNC-YAITVPFGSA-N |

| Isomeric SMILES | CCCCC[C@@H](/C(=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)/C)O |

| Canonical SMILES | CCCCCC(C(=CC1C(CC(=O)C1CCCCCCC(=O)O)O)C)O |

Introduction

Chemical Identity and Structural Features

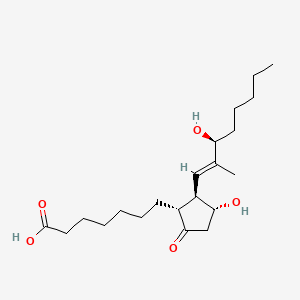

14-Methyl Prostaglandin E1 (CAS 41692-11-9) possesses the molecular formula C21H36O5 and a molecular weight of 368.507 g/mol . Its structure retains the core cyclopentane ring and carboxylate group of PGE1 but incorporates a methyl branch at carbon 14 (Figure 1). The stereochemistry and spatial arrangement of this methyl group are critical for its interaction with prostaglandin receptors and metabolic enzymes.

Key Structural Attributes:

-

SMILES:

CCCCC[C@H](O)\C(=C$$C@H]1[C@H](O)CC(=O)[C@@H]1CCCCCCC(=O)O)\C -

InChI:

InChI=1S/C21H36O5/c1-3-4-7-11-18(22)15(2)13-17-16(19(23)14-20(17)24)10-8-5-6-9-12-21(25)26/h13,16-18,20,22,24H,3-12,14H2,1-2H3,(H,25,26)/b15-13+/t16-,17-,18+,20-/m1/s1

The methyl branch at C14 may alter substrate-enzyme interactions, as evidenced by studies on methylated PGE1 analogs. For instance, methyl groups at positions 10, 13, or 17 significantly reduce prostaglandin synthetase activity compared to unmodified substrates . This suggests that 14-Me-PGE1’s pharmacological profile could differ from PGE1 due to steric hindrance or altered binding kinetics.

Synthesis and Manufacturing

The synthesis of 14-Me-PGE1 remains a specialized process, typically requiring custom synthesis routes . A plausible method, inferred from asymmetric PGE1 synthesis strategies, involves:

-

Asymmetric Michael Addition: Establishing (R)-configurations at critical carbons using chiral auxiliaries or catalysts .

-

Deprotection: Sequential removal of protecting groups (e.g., SEM groups) with reagents like magnesium bromide .

While no direct synthesis protocol for 14-Me-PGE1 is documented in the provided sources, the structural similarity to PGE1 implies that methyl incorporation could be achieved via alkylation at the C14 position during intermediate stages.

Research Gaps and Future Directions

Despite its promise, critical questions remain:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume